molecular formula C24H20ClN3OS2 B15013843 2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide

2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B15013843
M. Wt: 466.0 g/mol
InChI Key: VNIJHEUQPKDDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a chlorophenyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde to form the Schiff base intermediate. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential as an anticancer agent, with studies showing it may induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with various molecular targets. In biological systems, it may bind to specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide
  • **6-(2-{[(E)-(4-Chlorophenyl)methylidene]amino}phenyl)-5-hydroxy-1,2,4-triazine-3(4H)-thione compound with 2-propanol
  • **2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H20ClN3OS2

Molecular Weight

466.0 g/mol

IUPAC Name

2-[[6-[(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H20ClN3OS2/c25-19-8-6-18(7-9-19)15-27-20-10-11-21-22(14-20)31-24(28-21)30-16-23(29)26-13-12-17-4-2-1-3-5-17/h1-11,14-15H,12-13,16H2,(H,26,29)

InChI Key

VNIJHEUQPKDDNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.